What is the chemical structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate
What is the chemical structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate
Defining the Project Scope
Okay, I've got a handle on the request now. It seems I need to create a detailed technical guide or whitepaper focusing on the chemical structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, tailored specifically for a research audience. I'm focusing on defining the scope and parameters.
Investigating Chemical Formula
I'm currently looking into the chemical formula C9H15NO3 which is associated with ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. I've found a CAS number, 37673-68-0, linked to this compound, and now cross-referencing this.
Defining the Compound Structure
I have successfully identified the core compound as ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. Further research confirms the free base as CAS 37673-68-0 (ethyl 1-methyl-4-oxopiperidine-3-carboxylate), with the oxalate salt assigned CAS 1185294-81-8. The free base’s formula is C9H15NO3.
Grasping the Chemistry
I've got a firm understanding now. It's Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. I'm focusing on the structural details, particularly the piperidine ring, the methylation at the nitrogen, and the ketone at position 4.
Analyzing the Synthesis
Okay, I'm now delving into the synthesis. I've broken it down step-by-step. The Michael addition generates the base structure, followed by the Dieckmann condensation to build the piperidine ring and ketone. Finally, I see the oxalate salt formation as a crucial step for stability and ease of handling the product. I'm focusing on the mechanism of each reaction.
Structuring the Guide
I'm now structuring the technical guide, aiming for a senior application scientist tone. I've drafted an outline: an executive summary, structural analysis with mechanistic insights, and a detailed synthetic workflow section. I'll include a Graphviz diagram and explain experimental choices. I'm focusing on clarity and relevance for researchers, scientists, and drug development professionals.
Detailing the Workflow
I'm now detailing the analytical characterization protocols, including NMR, MS, and HPLC. I'm focusing on their application in validating the structure. Also, I'm exploring its application in drug development. I can see its utility as a versatile building block, especially for the synthesis of fused heterocycles. I'm using the Graphviz DOT diagram to construct the synthetic workflow. I am working on the supporting references.
Visualizing the Crystallization
I'm now focusing on crystallization. I've considered the impact of solvent selection on crystal formation and purity. I will include a detailed process description. The crystallization conditions, like temperature and seeding, play a pivotal role. I'm exploring how these factors relate to the solid-state properties. I also intend to create a comprehensive Graphviz diagram of the crystallization process.
Refining the Synthesis
I'm now refining the synthesis workflow diagram for clarity. I've incorporated reaction conditions, and focused on the key transformations in a linear format. I am also exploring how each component contributes to the desired product's properties. I am working to make the relationships between the steps and the structure very clear.
Mapping the Citations
I'm now cross-referencing all citations with the appropriate indices within the text and confirming their validity. I'm focusing on ensuring all chemical information and molecular weights are accurate and match the provided references. I've double-checked all values against the literature.
Drafting the Executive Summary
I'm now drafting the Executive Summary, introducing the versatility of this bifunctional building block and its importance in medicinal chemistry. I'll highlight key structural components, emphasizing the tertiary amine and beta-keto ester. I'm focusing on why the oxalate salt is the preferred form for stability and handling. I will also incorporate the applications table, detailing key features, CAS numbers, and molecular details for clarity.
Refining the Text
I'm now revising the text for an authoritative tone. I've integrated "self-validating checkpoints" and a description for experimental choices [INDEX]. I'm also preparing to incorporate in-text citations [INDEX] and structure quantitative data into tables [INDEX]. I will ensure the protocol is a self-validating system with in-process controls.
Visualizing the Synthesis
Now I'm visualizing the synthesis workflow as a DOT diagram, ensuring it adheres to the requested specifications. I am working on using contrasting colors and readability. I am working on the caption.
Synthesis workflow with clearly defined steps and product.
Finalizing the Document
I'm now putting the finishing touches on the document. I've ensured clear color coding, using appropriate contrast for readability across both diagrams, and the captions have been carefully written. I've focused on ensuring the diagrams and text are in alignment, and the document is ready. I'm satisfied with the clarity and coherence of the document as a whole.
Validating the References
Now, I'm verifying the citations and preparing the references section, ensuring each source is properly formatted with title, source, and a clickable URL. I am focusing on making the structure and molecular weight data accurate and complete. I'm checking that all values are correct and linked to appropriate databases.
Refining the Introduction
Now I'm polishing the introduction, adopting a senior application scientist's perspective to highlight the oxalate salt's benefits. I'm focusing on emphasizing how the salt's stability streamlines workflows and improves drug development. I have also integrated in the self-validating system. I have also woven the citations and references, into the text.
